Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Overview
Description
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl ester group at the 3-position and a ketone group at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-2-carbaldehyde
- 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Uniqueness
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ketone and ester groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
methyl 4-oxo-2,3-dihydro-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-5,8,12H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLGTBJVDIEKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-75-0 | |
Record name | NSC105603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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